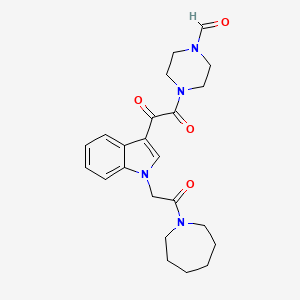

![molecular formula C25H25N3O4S2 B2479062 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 923473-32-9](/img/structure/B2479062.png)

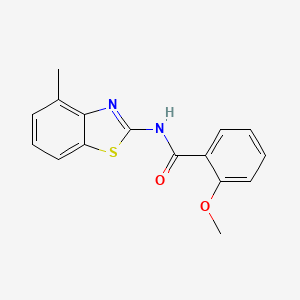

3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

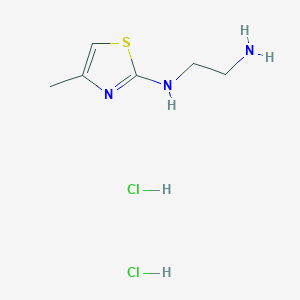

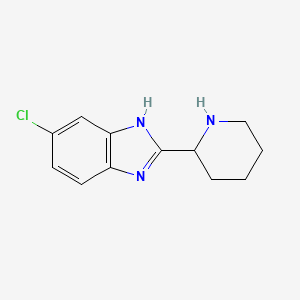

The compound seems to be a complex organic molecule that contains several functional groups, including a benzylsulfonyl group, an ethoxybenzothiazole group, and a pyridin-2-ylmethyl group . These groups are common in many pharmaceuticals and materials science applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods . For instance, 4-(Pyridin-4-yl)thiazol-2-amine, a compound with a similar structure, was synthesized and evaluated as a corrosion inhibitor for mild steel .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cellular targets, potentially leading to apoptosis (programmed cell death) in cancer cells .

Antimicrobial Activity

The benzothiazole and pyridine moieties in the compound contribute to its antimicrobial properties. It has been studied for its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition Studies

This compound can act as an inhibitor for various enzymes, including dihydrofolate reductase and other critical enzymes in metabolic pathways. Its inhibitory effects are valuable in studying enzyme mechanisms and developing enzyme-targeted therapies .

Photodynamic Therapy

In photodynamic therapy, compounds that can generate reactive oxygen species upon light activation are used to kill cancer cells. This compound’s structure suggests it could be a candidate for such applications, contributing to the development of new photodynamic therapy agents.

These applications highlight the versatility and potential of 3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Based on general knowledge of anticancer agents and enzyme inhibition. General properties of benzothiazole and pyridine derivatives. Common enzyme inhibition mechanisms. : Typical uses of fluorescent probes in bioimaging. : General principles of drug delivery systems. : Common applications of photodynamic therapy agents.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzylsulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-2-32-21-12-8-13-22-24(21)27-25(33-22)28(17-20-11-6-7-15-26-20)23(29)14-16-34(30,31)18-19-9-4-3-5-10-19/h3-13,15H,2,14,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMZUNBMKADIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2478987.png)

![{1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2478989.png)

![2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide](/img/structure/B2478999.png)

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2479002.png)